5-bromo-1H-indol-3-yl octanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

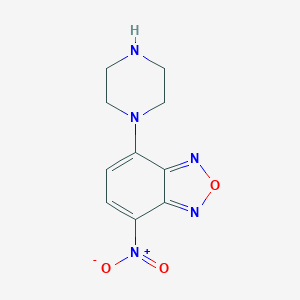

“5-bromo-1H-indol-3-yl octanoate” is an esterase chromogenic substrate with C8 specificity . Upon cleavage, it produces a blue precipitate .

Molecular Structure Analysis

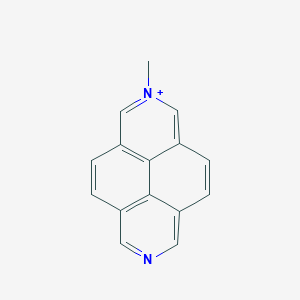

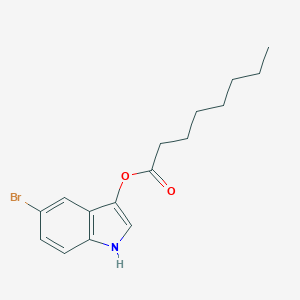

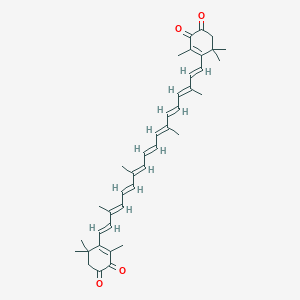

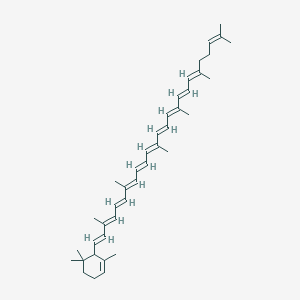

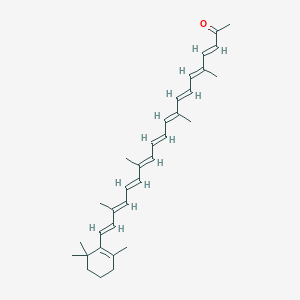

The molecular structure of “5-bromo-1H-indol-3-yl octanoate” is represented by the formula C16H20BrNO2 .

Chemical Reactions Analysis

The compound “5-bromo-1H-indol-3-yl octanoate” is a substrate for esterase with C8 activity . When cleaved, it yields a blue precipitate .

Physical And Chemical Properties Analysis

“5-bromo-1H-indol-3-yl octanoate” is a crystalline compound with a melting point of 271.4 °C .

科学的研究の応用

Biotechnological Production

Indole, a core component of 5-Bromo-3-indoxyl caprylate, is a signaling molecule produced by bacteria and plants . It has value for flavor and fragrance applications, for example, in the food industry or perfumery . Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .

Detection of Esterase Activity

5-Bromo-3-indoxyl caprylate can be employed in assays to detect the activity of esterases, lipases, and other related enzymes . This aids in the diagnosis and understanding of various enzymatic disorders and diseases .

Diagnosis of Bacterial Vaginosis

5-Bromo-3-indoxyl caprylate is a bioluminescent substrate that is used in the diagnosis of bacterial vaginosis .

Enzyme Substrate

This compound is also used as an enzyme substrate, chromogenic substrate, and chemiluminescent substrate for the detection of ATP (adenosine triphosphate) .

Detection of Pathogenic Salmonella Species

Since Salmonella, and some species of Klebsiella and Enterobacter, produce caprylate esterase, the 5-bromo-6-chloro-3-indoxyl caprylate chromogenic substrate is suitable for the detection of pathogenic Salmonella species in food .

Lac Gene Detection Systems

Although not directly related to 5-Bromo-3-indoxyl caprylate, its close relative 5-Bromo-3-indolyl beta-d-galactopyranoside is used in Lac gene detection systems in immunoblotting, immunocytochemical, and histological applications . It’s also used as a chromogenic substrate suitable for identification of lac- (+) bacterial colonies .

作用機序

Target of Action

The primary target of 5-Bromo-3-indoxyl caprylate is esterase enzymes . Esterases are a broad class of enzymes that catalyze the cleavage and formation of ester bonds. They play a crucial role in a variety of biological processes, including the metabolism of lipids and proteins.

Mode of Action

5-Bromo-3-indoxyl caprylate acts as a chromogenic substrate for esterase enzymes . When cleaved by these enzymes, it produces a blue precipitate . This color change allows for the detection and quantification of esterase activity in a given sample.

Biochemical Pathways

It is known to be involved in the detection of atp (adenosine triphosphate) in biochemistry . ATP is a key molecule in cellular metabolism, serving as the primary energy currency of the cell.

Result of Action

The cleavage of 5-Bromo-3-indoxyl caprylate by esterase enzymes results in a blue precipitate . This color change provides a visual indication of esterase activity, making it a valuable tool for biochemical research. It has been used in the diagnosis of bacterial vaginosis .

Action Environment

The action of 5-Bromo-3-indoxyl caprylate can be influenced by various environmental factors. For instance, it is recommended to store the compound at temperatures below -15°C and protect it from light to maintain its stability . The compound’s efficacy may also be affected by the pH and temperature of the environment in which it is used.

Safety and Hazards

将来の方向性

Indole derivatives, such as “5-bromo-1H-indol-3-yl octanoate”, have diverse pharmacological activities . They have been extensively explored as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that indole derivatives, including “5-bromo-1H-indol-3-yl octanoate”, may have potential applications in the development of new drugs .

特性

IUPAC Name |

(5-bromo-1H-indol-3-yl) octanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO2/c1-2-3-4-5-6-7-16(19)20-15-11-18-14-9-8-12(17)10-13(14)15/h8-11,18H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMJWOASOGSCSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CNC2=C1C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564412 |

Source

|

| Record name | 5-Bromo-1H-indol-3-yl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1H-indol-3-yl octanoate | |

CAS RN |

133950-69-3 |

Source

|

| Record name | 5-Bromo-1H-indol-3-yl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

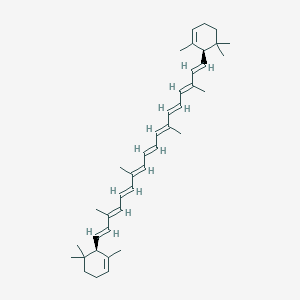

![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)

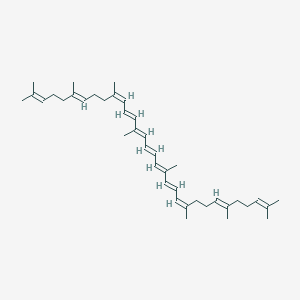

![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B162421.png)